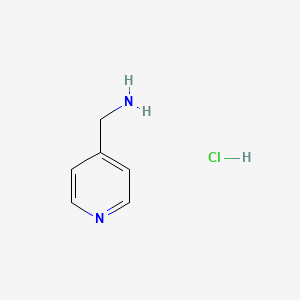

Pyridin-4-ylmethanamine hydrochloride

Description

Contextual Significance of Pyridine-Based Chemical Entities in Modern Chemistry

The pyridine (B92270) nucleus is a cornerstone in the field of medicinal chemistry and materials science. mdpi.com As a heterocyclic aromatic compound, it is a structural component found in numerous natural products, including essential vitamins and coenzymes, as well as a vast array of alkaloids. mdpi.com This natural prevalence has inspired chemists to incorporate the pyridine ring into synthetic molecules, leading to the development of a multitude of therapeutic agents. researchgate.net

Pyridine derivatives are recognized for their wide spectrum of biological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility and ability to interact with biological targets like enzymes and receptors. nih.gov This versatility makes the pyridine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in successful drugs. mdpi.com Researchers continuously explore new synthetic methods to create novel pyridine derivatives, aiming to discover compounds with enhanced efficacy and new therapeutic applications. researchgate.net

Role of Pyridin-4-ylmethanamine Hydrochloride as a Key Research Compound

Within the large family of pyridine derivatives, Pyridin-4-ylmethanamine hydrochloride serves a crucial role as a versatile synthetic intermediate. It is not typically an end-product with direct therapeutic application itself, but rather a key starting material or intermediate for constructing more elaborate molecular architectures. Its structure offers two reactive sites: the primary amine group and the pyridine ring, which can be chemically modified through various organic reactions.

The primary amine is nucleophilic and can readily participate in reactions to form amides, imines, and other functional groups, allowing for the extension of the molecular structure. The pyridine ring can undergo substitutions, providing another avenue for molecular diversification. This dual reactivity makes it a valuable tool for chemists in pharmaceutical and agrochemical research.

Below is a table detailing the fundamental chemical properties of the compound.

| Property | Value |

| CAS Number | 64460-41-9 |

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.6 g/mol |

| Melting Point | 207-208 °C |

| Appearance | Solid |

The utility of Pyridin-4-ylmethanamine hydrochloride is demonstrated in its application as a precursor in the synthesis of targeted therapeutic agents. Research has shown its value in creating classes of molecules designed to interact with specific biological pathways.

The following table summarizes key research findings related to the application of this compound and its close structural analogs as synthetic building blocks.

| Research Area | Role of Pyridine-based Building Block | Research Focus |

| Kinase Inhibitors | The pyridyl moiety is a key pharmacophore in scaffolds designed to target protein kinases, which are crucial in cell signaling pathways. researchgate.netnih.gov | Development of novel amide derivatives based on a pyridylpyrimidinylaminophenyl scaffold as potential treatments for various human disorders. researchgate.netnih.gov |

| Antimalarial Agents | The pyridine nucleus is incorporated into novel compounds to inhibit essential enzymes in the Plasmodium falciparum parasite, the causative agent of malaria. bohrium.comnih.gov | Design of potent inhibitors of the enzyme 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), a key target for antimalarial drugs. nih.gov |

| Organic-Inorganic Hybrid Materials | The protonated aminomethyl pyridinium (B92312) cation can be used to form novel crystalline structures with inorganic salts. | Synthesis and characterization of materials such as (4-(Aminomethyl)pyridinium)₂MnCl₄·2H₂O to investigate properties like pyroelectricity and magnetism. royalsocietypublishing.org |

These examples highlight how Pyridin-4-ylmethanamine hydrochloride functions as a fundamental component, enabling the exploration and development of new chemical entities for a range of scientific applications, from medicine to materials science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSYLIFOSMQOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481889 | |

| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64460-41-9 | |

| Record name | 64460-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Pyridin 4 Ylmethanamine Hydrochloride

Primary Synthetic Routes

The most direct and commonly employed methods for the synthesis of Pyridin-4-ylmethanamine involve reductive amination, precursor alkylation, and transformations from readily available pyridine (B92270) derivatives like isonicotinic acid.

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. researchgate.netorganic-chemistry.org In the context of Pyridin-4-ylmethanamine synthesis, the process typically starts with pyridine-4-carboxaldehyde. This one-pot reaction involves the initial formation of an imine intermediate by reacting the aldehyde with an amine source, such as ammonia (B1221849) or ammonium (B1175870) salts, followed by in-situ reduction to the desired primary amine. sciencemadness.org

The selection of the reducing agent is critical to the success of the reaction, influencing both yield and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd). organic-chemistry.orgsciencemadness.org Pyridine-borane complexes have also been reported as mild and effective reagents for this transformation. sciencemadness.orgescholarship.org The reaction is often catalyzed by acid to facilitate imine formation.

Table 1: Comparison of Reducing Agents in Reductive Amination of Pyridine-4-carboxaldehyde

| Starting Material | Amine Source | Reducing Agent | Catalyst | Typical Yield (%) | Reference |

| Pyridine-4-carboxaldehyde | Ammonia | Sodium Borohydride (NaBH₄) | Boric Acid | High | organic-chemistry.org |

| Pyridine-4-carboxaldehyde | Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | - | Good to High | |

| Pyridine-4-carboxaldehyde | Ammonia | H₂/Palladium on Carbon | - | High | nih.gov |

| Pyridine-4-carboxaldehyde | Ammonium Formate | Cp*Ir complexes | - | Good to High | organic-chemistry.org |

Note: Yields are generalized from literature and can vary significantly based on specific reaction conditions.

The mechanism proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of pyridine-4-carboxaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a pyridin-4-ylmethanimine. The subsequent reduction of this imine by a hydride source yields the final product, Pyridin-4-ylmethanamine. The hydrochloride salt is then readily formed by treatment with hydrochloric acid.

This synthetic approach involves the formation of the C-N bond through the alkylation of a suitable nitrogen nucleophile with a pyridine precursor containing a reactive methyl group. A common precursor is 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, where the halogen acts as a good leaving group.

The reaction is typically carried out by treating the halomethylpyridine with an excess of ammonia or a protected amine equivalent to form the primary amine. chemrxiv.org The use of excess ammonia helps to minimize the formation of secondary and tertiary amine byproducts through over-alkylation. The resulting free base, Pyridin-4-ylmethanamine, is then converted to its hydrochloride salt.

Longer, multi-step synthetic routes are often employed when starting from more abundant or economically viable precursors, such as isonicotinic acid (pyridine-4-carboxylic acid). biosynth.com A typical pathway involves the conversion of the carboxylic acid to a more reactive intermediate, which is then transformed into the aminomethyl group.

One common sequence begins with the conversion of isonicotinic acid to isonicotinamide. This can be achieved by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia. The resulting amide is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required for this transformation.

An alternative route from isonicotinic acid involves the Curtius or Hofmann rearrangement. In the Curtius rearrangement, the carboxylic acid is converted to an acyl azide (B81097), which then thermally rearranges to an isocyanate, followed by hydrolysis to the amine. The Hofmann rearrangement involves the treatment of the primary amide (isonicotinamide) with bromine or a similar halogen in the presence of a strong base to yield the amine with one less carbon, which in this case would require a different starting material to yield the target compound. Therefore, reduction of the amide or nitrile is the more direct multi-step pathway from carboxylic acid derivatives. researchgate.net

Advanced Synthetic Transformations

More sophisticated methods, including specific nucleophilic displacement strategies and the application of organometallic reagents, offer alternative pathways that can provide improved selectivity or access to specifically functionalized analogues.

Beyond the direct alkylation with ammonia, more controlled nucleophilic displacement methods can be employed to avoid over-alkylation and improve yields. The Gabriel synthesis is a classic example. This method involves the reaction of 4-(halomethyl)pyridine with potassium phthalimide (B116566). The phthalimide acts as a protected source of ammonia. The resulting N-(pyridin-4-ylmethyl)phthalimide is then cleaved, typically by hydrolysis with acid or base, or more commonly with hydrazine (B178648) (Ing-Manske procedure), to release the desired primary amine. This method effectively prevents the formation of secondary and tertiary amine byproducts.

Another strategy involves the use of sodium azide as the nucleophile. 4-(chloromethyl)pyridine reacts with sodium azide to form 4-(azidomethyl)pyridine. The azide group is an excellent precursor to an amine and can be cleanly reduced to Pyridin-4-ylmethanamine using various methods, such as catalytic hydrogenation (H₂/Pd) or reduction with lithium aluminum hydride (LiAlH₄). This two-step process is often high-yielding and provides a pure product.

While not a direct route to Pyridin-4-ylmethanamine itself, Grignard reagents are instrumental in synthesizing key precursors. organic-chemistry.org For instance, the reaction of a Grignard reagent with a pyridine N-oxide can introduce alkyl or aryl groups at the 2-position. organic-chemistry.org More relevant to this synthesis, a Grignard reagent derived from a halopyridine, such as 4-bromopyridine, can be reacted with specific electrophiles to build the required aminomethyl sidechain. researchgate.net

A more direct, albeit less common, application could involve the reaction of 4-cyanopyridine (B195900). While direct addition of a Grignard reagent to the nitrile followed by reduction is complex, Grignard reagents can be used to synthesize precursors. For example, reacting 4-chloropyridine (B1293800) with magnesium can form a pyridyl Grignard reagent, which can then react with various electrophiles. researchgate.net However, for the specific synthesis of Pyridin-4-ylmethanamine, the application of Grignard reagents is more frequently seen in the preparation of substituted pyridine rings or complex precursors rather than the direct installation of the aminomethyl group. nih.govnih.gov

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a primary and widely employed method for the synthesis of Pyridin-4-ylmethanamine, the precursor to its hydrochloride salt. This approach typically involves the reduction of a 4-substituted pyridine derivative, most commonly 4-cyanopyridine (isonicotinonitrile), in the presence of a metal catalyst and a hydrogen source.

The hydrogenation of the nitrile group (-CN) to a primary amine (-CH₂NH₂) is a key transformation. Several catalytic systems have proven effective for this conversion, with Raney nickel and platinum-based catalysts being prominent examples.

Raney Nickel: Raney nickel, a fine-grained nickel-aluminium alloy, is a versatile and cost-effective catalyst for this transformation. acs.org Its high catalytic activity is attributed to the large surface area and the presence of adsorbed hydrogen within its porous structure. acs.org The hydrogenation of 4-cyanopyridine using Raney nickel is typically carried out in a solvent such as methanol (B129727) or ethanol, often in the presence of ammonia to suppress the formation of secondary and tertiary amines as byproducts. The reaction generally requires elevated temperatures and hydrogen pressures to proceed efficiently.

The proposed mechanism for the Raney nickel-catalyzed hydrogenation of nitriles involves several steps. Initially, both the nitrile and hydrogen are adsorbed onto the catalyst surface. The π-bond of the nitrile group interacts with the nickel surface, and the hydrogen molecule dissociates into atomic hydrogen. Stepwise addition of hydrogen atoms to the carbon and nitrogen atoms of the nitrile group then occurs, proceeding through an imine intermediate which is further hydrogenated to the primary amine.

Platinum-Based Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of pyridine derivatives. google.comresearchgate.net It is typically used in acidic media, such as glacial acetic acid, which can enhance the catalytic activity. google.comresearchgate.net The hydrogenation of substituted pyridines with PtO₂ can be performed under varying hydrogen pressures, from atmospheric to high pressure, and at room temperature. google.comresearchgate.net

The mechanism of hydrogenation using platinum-based catalysts is believed to involve the initial reduction of the platinum oxide to its active metallic form by hydrogen. The pyridine derivative then adsorbs onto the platinum surface, followed by the stepwise addition of hydrogen across the double bonds of the pyridine ring and the reduction of the substituent group.

Table 1: Comparison of Catalytic Hydrogenation Methods for Pyridine Derivatives

| Catalyst | Typical Substrate | Reaction Conditions | Advantages | Disadvantages |

| Raney Nickel | 4-Cyanopyridine | High temperature and pressure, solvent (e.g., methanol), ammonia | Cost-effective, versatile | Requires high pressure and temperature, potential for side reactions |

| **Platinum(IV) Oxide (PtO₂) ** | Substituted Pyridines | Room temperature, varying H₂ pressure, acidic solvent (e.g., acetic acid) | Mild reaction conditions, high activity | Higher cost compared to Raney nickel |

Emerging Synthetic Approaches and Methodological Innovations

Environmentally Benign Synthesis Modalities

The quest for greener synthetic methods has led to the exploration of alternative energy sources and catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.goveurekaselect.com The application of microwave energy to the synthesis of pyridine derivatives has been shown to be effective in various multicomponent reactions. nih.gov While specific literature on the microwave-assisted synthesis of Pyridin-4-ylmethanamine hydrochloride is limited, the general success of this technique for related compounds suggests its potential for a more energy-efficient and rapid synthesis. eurekaselect.com

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. A study on the synthesis of the isomeric 3-(aminomethyl)pyridine (B1677787) demonstrated a successful one-pot biocatalytic route using co-expressed carboxylic acid reductase and ω-transaminase. researchgate.net This approach achieved a high yield and titer without the need for additional carbon sources, highlighting the potential of biocatalysis for the synthesis of aminomethylpyridines in an economically and environmentally sustainable manner. researchgate.net The application of similar biocatalytic systems to the synthesis of the 4-isomer is a promising area for future research.

Alternative and Patented Synthetic Pathways

Several alternative and patented methods for the synthesis of Pyridin-4-ylmethanamine and its derivatives have been developed, offering different strategies that may be advantageous for industrial-scale production.

One patented approach describes the production of aminomethylpyridines from the corresponding cyanopyridines. google.com For instance, the catalytic reduction of 2-chloro-4-cyanopyridine (B57802) can yield 2-chloro-4-aminomethylpyridine, with 4-picolylamine as a potential byproduct. google.com This highlights the general applicability of cyanopyridine reduction as a key step in patented syntheses.

Another patented method details a one-step synthesis of aminopyridine from cyanopyridine using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com This process is described as having easily controllable reaction conditions, simple product separation, and high product purity. google.com

A further patented route for a related compound, 4-aminopyridine, involves the reaction of pyridine with thionyl chloride to form an intermediate, which is then treated with ammonium hydroxide. googleapis.com While this patent does not directly produce Pyridin-4-ylmethanamine, it illustrates the diversity of chemical strategies employed in the synthesis of functionalized pyridines.

Table 2: Overview of Alternative and Patented Synthetic Pathways

| Method | Starting Material | Key Reagents/Catalysts | Potential Advantages | Patent/Reference Example |

| Catalytic Reduction of Halogenated Cyanopyridine | 2-chloro-4-cyanopyridine | Hydrogen, Catalyst (e.g., Raney Nickel) | Access to functionalized aminomethylpyridines | US5300650A google.com |

| One-Step Synthesis from Cyanopyridine | 4-cyanopyridine | Sodium tungstate, Sodium hypochlorite | Simple procedure, high purity | CN108840820A google.com |

| Synthesis via Pyridinium (B92312) Salt Intermediate | Pyridine | Thionyl chloride, Ammonium hydroxide | Alternative route to functionalized pyridines | WO2012/095691A1 googleapis.com |

Chemical Reactivity and Derivatization Strategies for Pyridin 4 Ylmethanamine Hydrochloride

Transformations Involving the Amine Moiety

The primary amine group attached to the methylene (B1212753) bridge is a potent nucleophile and a reactive site for numerous functionalization strategies. Its reactivity is central to the derivatization of Pyridin-4-ylmethanamine.

Acylation Reactions

The primary amine of Pyridin-4-ylmethanamine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. vedantu.com These reactions typically require a base to neutralize the acidic byproduct, for instance, the hydrochloric acid (HCl) generated when using an acyl chloride. vedantu.com Pyridine (B92270) or triethylamine (B128534) are commonly employed for this purpose. nih.gov The resulting N-(pyridin-4-ylmethyl)amides are significant in medicinal chemistry. rsc.org

A variety of N-(pyridin-2-yl)amides, for example, have been synthesized from α-bromoketones and 2-aminopyridine (B139424) under mild, metal-free conditions, highlighting the utility of this reaction class. rsc.org The general transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

| Reactant 1 | Reactant 2 (Acylating Agent) | Conditions | Product |

|---|---|---|---|

| Pyridin-4-ylmethanamine | Acetyl Chloride (CH₃COCl) | Base (e.g., Triethylamine), Solvent | N-(pyridin-4-ylmethyl)acetamide |

| Pyridin-4-ylmethanamine | Acetic Anhydride ((CH₃CO)₂O) | Base (e.g., Pyridine), Solvent | N-(pyridin-4-ylmethyl)acetamide |

| Pyridin-4-ylmethanamine | Benzoyl Chloride (C₆H₅COCl) | Base (e.g., Triethylamine), Solvent | N-benzyl-N-(pyridin-4-ylmethyl)amine |

Secondary Amine Functionalizations

The primary amine of Pyridin-4-ylmethanamine can be converted into a secondary or tertiary amine through reductive amination. masterorganicchemistry.com This powerful and widely used transformation involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This strategy allows for the introduction of a wide variety of alkyl and aryl groups onto the amine nitrogen.

| Carbonyl Compound | Reducing Agent | Conditions | Resulting Secondary Amine |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN or NaBH(OAc)₃ | Acid catalyst (e.g., AcOH), Solvent (e.g., MeOH, DCE) | N-benzyl-N-(pyridin-4-ylmethyl)amine |

| Acetone | NaBH₃CN or NaBH(OAc)₃ | Acid catalyst, Solvent | N-isopropyl-N-(pyridin-4-ylmethyl)amine |

| Cyclohexanone | NaBH₄, Ti(i-PrO)₄ | Solvent | N-cyclohexyl-N-(pyridin-4-ylmethyl)amine |

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a competent nucleophile, capable of participating in nucleophilic substitution reactions. It can attack electrophilic carbon centers, displacing a suitable leaving group. For instance, Pyridin-4-ylmethanamine can react with alkyl halides in an SN2 reaction to yield secondary and tertiary amines. However, as noted previously, controlling the degree of alkylation can be challenging, often leading to a mixture of products.

A patent describes a method for synthesizing 4-alkanamine yl pyridines by reacting 4-chloropyridine (B1293800) hydrochloride with various alkanamines in a nucleophilic substitution reaction, illustrating the reverse of the typical process where the amine acts as the nucleophile. google.com The amine functionality is also central to the synthesis of amidines through the nucleophilic addition of amines to nitriles, a reaction that can be catalyzed by species like copper(I) chloride. mdpi.com

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character governs its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609).

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more difficult than on benzene and requires harsh reaction conditions. quora.comquora.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position (meta-position). quora.comquora.com Attack at the 2- or 4-positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quora.com

In Pyridin-4-ylmethanamine, the situation is more complex. The -CH₂NH₂ group at the 4-position is typically an activating, ortho-para director. However, under the strongly acidic conditions required for many EAS reactions (e.g., nitration), both the pyridine nitrogen and the side-chain amine will be protonated. The resulting pyridinium (B92312) cation is even more strongly deactivated. The -CH₂NH₃⁺ group is a deactivating, meta-directing group. Therefore, under acidic conditions, both the ring nitrogen and the protonated side chain strongly deactivate the ring and direct incoming electrophiles to the 3- and 5-positions.

| Reaction Conditions | State of Functional Groups | Directing Effect | Predicted Substitution Position |

|---|---|---|---|

| Neutral / Mild | Pyridine N (deactivating, meta-directing), -CH₂NH₂ (activating, ortho-para directing) | Conflicting | Complex mixture, likely favors 3,5-positions |

| Strongly Acidic (e.g., HNO₃/H₂SO₄) | Pyridinium N⁺-H (strongly deactivating, meta-directing), -CH₂NH₃⁺ (deactivating, meta-directing) | Synergistic | 3- and 5-positions (meta to both groups) |

Oxidation Processes

The pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of the N-oxide has profound effects on the ring's reactivity. The N-oxide oxygen atom can donate electron density back into the ring, making it more susceptible to electrophilic substitution than the parent pyridine. quimicaorganica.org This activation particularly enhances the reactivity at the 4-position. quimicaorganica.org After a successful electrophilic substitution, the N-oxide can be reduced back to the pyridine.

The aminomethyl side chain could also be susceptible to oxidation, potentially leading to the corresponding aldehyde or carboxylic acid under strong oxidizing conditions, though this is less commonly the primary desired transformation.

| Reactant | Oxidizing Agent | Conditions | Major Product |

|---|---|---|---|

| Pyridin-4-ylmethanamine | m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | (1-oxido-pyridin-1-ium-4-yl)methanamine |

| Pyridin-4-ylmethanamine | Hydrogen Peroxide (H₂O₂), Acetic Acid | Heating | (1-oxido-pyridin-1-ium-4-yl)methanamine |

Reduction Reactions

The pyridine ring of Pyridin-4-ylmethanamine is susceptible to reduction, typically through catalytic hydrogenation, to yield piperidin-4-ylmethanamine. This transformation from an aromatic heterocycle to a saturated one is a key strategy for accessing different chemical spaces and molecular geometries. The reaction involves the saturation of the pyridine ring, leaving the aminomethyl side chain intact.

Detailed research findings indicate that various catalysts and conditions can be employed for this reduction. A common method is liquid-phase heterogeneous catalytic hydrogenation. mdpi.com Catalysts such as Palladium on carbon (Pd/C), Ruthenium on carbon (Ru/C), and Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) have proven effective. mdpi.comresearchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction's efficiency and selectivity. For instance, a 5% Ru/C catalyst has been used under conditions of 60°C and 6 bar of hydrogen pressure in a water/dichloromethane solvent system to achieve this transformation. mdpi.com The reaction is typically carried out in an acidic medium, which helps to capture the resulting saturated amine as a stable salt, such as a hydrochloride or sulfate. mdpi.com

| Catalyst | Conditions | Product | Reference |

| 10% Pd/C | Strongly acidic aqueous medium | Piperidin-4-ylmethanamine salts | mdpi.com |

| 5% Ru/C | H₂SO₄, water/dichloromethane, 60°C, 6 bar H₂ | Piperidin-4-ylmethanamine sulfate | mdpi.com |

| Nishimura's catalyst | N/A | Saturated heterocyclic compounds | researchgate.net |

This table summarizes catalysts used for the hydrogenation of pyridine derivatives.

This reduction is a powerful method for rapidly increasing molecular complexity and three-dimensionality, transforming a flat, aromatic precursor into a saturated azacycle. nih.gov

Synthesis of Novel Derivatives

The primary amine functionality of Pyridin-4-ylmethanamine hydrochloride serves as a versatile handle for the synthesis of a wide array of novel derivatives.

Amide Derivative Formation

The nucleophilic primary amine of Pyridin-4-ylmethanamine readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or acid anhydrides) to form stable amide bonds. This acylation reaction is one of the most fundamental and widely used derivatization strategies. The synthesis of these amide derivatives is significant in the search for new potential fungicides and other biologically active molecules. researchgate.net

The reaction typically involves coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) when starting from a carboxylic acid, or it can be a direct reaction with a more reactive acyl chloride, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated. researchgate.net These reactions are generally high-yielding and can be performed under mild conditions. This strategy has been employed to create series of novel amide derivatives containing pyridine moieties for biological screening. researchgate.netnih.gov

| Coupling Reagent / Method | Reactant | Base | General Product |

| HBTU | Carboxylic Acid | N/A | N-(pyridin-4-ylmethyl)amide |

| Direct Reaction | Acyl Chloride | Triethylamine | N-(pyridin-4-ylmethyl)amide |

| N/A | Carbothioamide | N/A | Pyridine Carboxamide |

This table outlines common methods for the formation of amide derivatives from Pyridin-4-ylmethanamine.

Oxime Derivative Synthesis

Oximes are a class of organic compounds with the general formula RR′C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org The synthesis of an oxime derivative from Pyridin-4-ylmethanamine hydrochloride as a starting material is not a direct, single-step reaction. It requires a multi-step approach where the Pyridin-4-ylmethanamine moiety is first incorporated into a larger molecule that contains a carbonyl group, which is then subsequently converted to an oxime.

A plausible synthetic route could involve:

Amide Coupling: Reacting Pyridin-4-ylmethanamine with a ketoacid (a molecule containing both a carboxylic acid and a ketone group). This forms an amide derivative that now possesses a carbonyl functional group.

Oximation: The resulting keto-amide can then be treated with hydroxylamine (NH₂OH) or its hydrochloride salt, often in the presence of a base like pyridine or sodium acetate, to convert the ketone group into an oxime. nih.govresearchgate.net

This strategy allows for the introduction of the versatile oxime functional group into a molecule containing the pyridin-4-ylmethyl scaffold. Pyridine oximes themselves are a significant class of compounds, investigated for various chemical and biological applications. researchgate.netresearchgate.net

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Amide Formation | Pyridin-4-ylmethanamine + Ketoacid | Coupling agent (e.g., EDC, HBTU) | Keto-amide derivative |

| 2. Oximation | Keto-amide derivative + Hydroxylamine hydrochloride | Base (e.g., Pyridine), Alcohol solvent, Reflux | Final Oxime derivative |

This table presents a generalized two-step pathway for synthesizing an oxime derivative incorporating the Pyridin-4-ylmethanamine structure.

Construction of Fused Heterocyclic Ring Systems

The construction of fused heterocyclic rings is a cornerstone of medicinal chemistry for exploring novel molecular scaffolds. However, the specific isomeric structure of the starting material is critical for determining the resulting fused system.

The synthesis of the mdpi.comukzn.ac.zatriazolo[4,3-a]pyridine ring system involves the fusion of a triazole ring across the 1- and 2-positions of the pyridine ring. The established and mechanistically viable synthetic routes to this scaffold consistently utilize a 2-substituted pyridine precursor, most commonly 2-hydrazinopyridine (B147025). researchgate.net The reaction proceeds by reacting the 2-hydrazinopyridine with various one-carbon sources (like carboxylic acids or imidates), leading to cyclization onto the pyridine ring nitrogen. researchgate.netorganic-chemistry.org

Therefore, the direct formation of a triazolo[4,3-a]pyridine system from Pyridin-4-ylmethanamine is not a standard or mechanistically plausible transformation. The substituent at the 4-position is not correctly positioned to facilitate the required annulation across the N1-C2 bond of the pyridine ring.

Similarly, the construction of the imidazo[1,5-a]pyridine (B1214698) scaffold involves the formation of an imidazole (B134444) ring fused across the 1- and 2-positions of the pyridine core. The key precursor for this synthesis is pyridin-2-ylmethanamine (B45004) (also known as 2-picolylamine). lew.robeilstein-journals.org In this synthesis, the aminomethyl group at the 2-position, along with the pyridine ring nitrogen, participates in the cyclization reaction with an appropriate electrophile (such as an aldehyde) to form the fused imidazole ring. beilstein-journals.orgorganic-chemistry.org

Using Pyridin-4-ylmethanamine as a starting material would not yield the imidazo[1,5-a]pyridine structure due to the incorrect positioning of the aminomethyl group. Cyclization involving the 4-position substituent would lead to a different, and less common, fused isomeric system. The literature overwhelmingly supports the use of 2-(aminomethyl)pyridine derivatives for the synthesis of the imidazo[1,5-a]pyridine core. mdpi.combeilstein-journals.org

Pyrazolo[3,4-b]pyridine Syntheses

The synthesis of the pyrazolo[3,4-b]pyridine heterocyclic system is a significant area of research due to the broad range of biological activities exhibited by its derivatives. nih.govmdpi.com The primary strategies for constructing this bicyclic core can be broadly categorized into two main approaches:

Formation of a Pyridine Ring onto a Pre-existing Pyrazole (B372694) Ring: This is the most common and widely utilized strategy. nih.gov It typically starts with a substituted 5-aminopyrazole which acts as a dinucleophile. This pyrazole derivative is then reacted with a 1,3-bielectrophilic synthon, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or their equivalents, to construct the pyridine ring. nih.govmdpi.com For instance, the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like Zirconium tetrachloride (ZrCl₄) has been employed to afford various substituted pyrazolo[3,4-b]pyridines. mdpi.com Similarly, the Gould-Jacobs reaction, which uses diethyl 2-(ethoxymethylene)malonate as the 1,3-bielectrophile, can be adapted to synthesize 4-hydroxy-substituted pyrazolo[3,4-b]pyridines from 3-aminopyrazoles. nih.gov

Formation of a Pyrazole Ring onto a Pre-existing Pyridine Ring: This alternative approach involves the annelation of a pyrazole ring onto a suitably functionalized pyridine derivative. cdnsciencepub.com A common method involves the reaction of a hydrazine (B178648) derivative with a 2-chloropyridine (B119429) bearing a cyano or a formyl group at the 3-position. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization to form the pyrazole ring fused to the pyridine. cdnsciencepub.com

Detailed research findings from the literature focus on these established methods, with various studies exploring different catalysts, reaction conditions, and substrates to optimize yields and synthesize novel derivatives.

Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Synthesis This table is based on general synthetic strategies and does not imply the use of Pyridin-4-ylmethanamine hydrochloride.

| Starting Material Type | Reagent for Ring Annulation | Resulting Core Structure |

| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-pyrazolo[3,4-b]pyridine |

| 2-Chloro-3-cyanopyridine | Hydrazine | 3-Amino-pyrazolo[3,4-b]pyridine |

Based on the comprehensive search of available literature, there are no specific research findings or data tables detailing the synthesis of Pyrazolo[3,4-b]pyridines directly involving Pyridin-4-ylmethanamine hydrochloride as a reactant. The reactivity of Pyridin-4-ylmethanamine hydrochloride is typically centered on its primary amine and the pyridine nitrogen, making it a valuable precursor for other classes of compounds, but its role in the direct construction of the fused pyrazolo[3,4-b]pyridine system has not been documented.

Applications of Pyridin 4 Ylmethanamine Hydrochloride As a Versatile Chemical Synthon

Utility in Complex Organic Molecule Synthesis

The chemical reactivity of Pyridin-4-ylmethanamine hydrochloride makes it a valuable synthon for constructing intricate molecular architectures. The primary amino group and the pyridine (B92270) ring offer multiple sites for functionalization, enabling its incorporation into diverse organic frameworks. nih.gov Its role as a building block is fundamental in creating novel compounds with specific desired properties for various applications, including the development of specialty chemicals.

One of the common synthetic routes to prepare this compound is through the reductive amination of pyridine-4-carboxaldehyde. This method highlights its accessibility and importance as a starting material in multi-step organic syntheses. The ability to readily participate in C-N bond-forming reactions is a key attribute that underpins its utility in the synthesis of complex nitrogen-containing heterocycles. nih.gov

Engagement in Medicinal Chemistry Scaffold Development

The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, and Pyridin-4-ylmethanamine hydrochloride is a key representative of this class. nih.govnih.govnih.gov Its structural features are often found in compounds designed to interact with biological targets, making it a valuable starting point for the development of new therapeutic agents. frontiersin.org The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of proteins. frontiersin.org

Pyridin-4-ylmethanamine hydrochloride and its derivatives have been instrumental in the design and synthesis of ligands for various biological receptors. A significant area of research has been the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). nih.gov CXCR4 is a G-protein coupled receptor that plays a critical role in cancer metastasis and inflammatory diseases. nih.govresearchgate.netnih.gov

Several pyridine-based compounds have been synthesized and evaluated as potential CXCR4 inhibitors, demonstrating the importance of the pyridine scaffold in targeting this receptor. nih.govresearchgate.net For instance, derivatives of Pyridin-4-ylmethanamine have been incorporated into more complex molecules designed to bind to CXCR4 with high affinity and act as antagonists, thereby inhibiting the signaling pathways associated with disease progression. nih.govrsc.org

Table 1: Examples of Pyridine-Based CXCR4 Antagonists

| Compound Class | Key Structural Features | Therapeutic Potential |

|---|---|---|

| Bicyclam Derivatives | Macrocyclic structures containing pyridine rings | Stem cell mobilization, anti-HIV activity |

| Pyridine-based Small Molecules | Central pyridine ring with various substitutions | Anti-cancer, anti-inflammatory |

In the realm of antibacterial research, the development of ligands for bacterial riboswitches presents a novel approach to combatting infections. mdpi.comribocentre.org Riboswitches are structured RNA elements found in the 5' untranslated regions of bacterial messenger RNA that regulate gene expression upon binding to specific small molecules. ribocentre.org While direct utilization of Pyridin-4-ylmethanamine hydrochloride as a riboswitch ligand is not extensively documented, the chemical principles of its scaffold are relevant. The design of synthetic ligands that mimic the natural metabolites binding to riboswitches often incorporates heterocyclic cores like pyridine to achieve the necessary binding interactions. nih.govmdpi.com

Pyridin-4-ylmethanamine hydrochloride also serves as a foundational structure for the development of enzyme modulators. A notable example is its application in the design of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders and diabetes. nih.govmdpi.com

Researchers have synthesized and evaluated various pyridine-containing compounds for their GSK-3β inhibitory activity. researchgate.netnih.gov These efforts have led to the discovery of potent inhibitors where the pyridine scaffold plays a crucial role in binding to the ATP-binding pocket of the enzyme. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction for potent inhibition. nih.gov

Table 2: Pyridine-Based Scaffolds in GSK-3β Inhibition

| Scaffold Type | Example Compound Series | Key Findings |

|---|---|---|

| Imidazopyridines | Imidazo[1,5-a]pyridine-carboxamides | Showed nanomolar inhibition activity, though potency was influenced by the acidity of the core's hydrogen. nih.gov |

| Pyridinones | 6-Amino-4-(pyrimidin-4-yl)pyridones | Identified through high-throughput screening as potent GSK-3β inhibitors. researchgate.net |

| Methylene (B1212753) Hydantoins | 5-[(heteroaryl)methylene]hydantoins | Pyridine-substituted derivatives demonstrated significant GSK-3β inhibition. mdpi.com |

The pyridine scaffold is a cornerstone in the development of anticancer agents. nih.govrsc.orgnih.govresearchgate.netdntb.gov.ua Pyridine-containing compounds have demonstrated a broad spectrum of cytotoxic activities against various cancer cell lines. researchgate.net The structural versatility of the pyridine ring allows for the introduction of various functional groups to optimize anticancer potency and selectivity. nih.gov

Derivatives of Pyridin-4-ylmethanamine hydrochloride can be incorporated into larger molecules designed to target specific pathways involved in cancer progression, such as cell cycle regulation and apoptosis. rsc.org For example, pyridine-based compounds have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer.

Role in Advanced Materials Science

Beyond its applications in the life sciences, the pyridine scaffold, as exemplified by Pyridin-4-ylmethanamine hydrochloride, also finds utility in the field of materials science. bldpharm.com The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of functional materials.

The presence of the pyridine unit can significantly influence the crystallization process and the resulting morphology of materials. The ability of the pyridine nitrogen to participate in hydrogen bonding and coordinate with metal ions can direct the self-assembly of molecules into well-defined crystalline structures. This control over the solid-state packing is crucial for tuning the physical and chemical properties of materials. While specific studies focusing solely on Pyridin-4-ylmethanamine hydrochloride's influence on crystallization are not extensively detailed, the broader principles of pyridine-containing compounds in crystal engineering are well-established.

Precursor for Novel Functional Materials

Pyridin-4-ylmethanamine hydrochloride serves as a foundational building block in the synthesis of a variety of novel functional materials. Its unique structure, featuring a pyridine ring and a reactive aminomethyl group, allows for its incorporation into complex architectures such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the amine group provide versatile coordination sites for metal ions, facilitating the self-assembly of extended networks with tailored properties.

The utility of pyridine-containing ligands in the construction of functional materials is well-documented. The introduction of a pyridine moiety can impart desirable characteristics to the resulting materials, including specific catalytic activities, luminescence, and gas sorption capabilities. While detailed research specifically employing Pyridin-4-ylmethanamine hydrochloride as the primary ligand is limited in publicly accessible literature, the broader class of molecules containing the pyridin-4-ylmethanamine backbone demonstrates the potential applications.

For instance, derivatives of Pyridin-4-ylmethanamine have been utilized to create complex ligands for the synthesis of coordination polymers. These materials exhibit interesting structural motifs and properties. An example is the use of 5-[(pyridin-4-ylmethyl)amino]-isophthalic acid in the formation of homochiral lanthanide coordination polymers. The pyridin-4-ylmethylamino group in this more complex ligand directs the assembly of the material.

Table 1: Illustrative Data for Functional Materials Based on Pyridine-Containing Ligands

| Material Type | Metal Ion | Ligand (Analogous) | Key Property | Research Finding |

|---|---|---|---|---|

| Coordination Polymer | Lanthanides (Sm, Eu, Gd) | 5-[(pyridin-4-ylmethyl)amino]-isophthalic acid | Chirality | Formation of homochiral structures from an achiral ligand. |

| Metal-Organic Framework | Cobalt | Tetrakis((pyridin-4-yl)phenyl)porphyrin | Adsorption | High uptake capacity for heavy metal ions in aqueous solutions. |

The research into functional materials derived from pyridine-based synthons is a dynamic and expanding field. The fundamental structure of Pyridin-4-ylmethanamine hydrochloride makes it a promising candidate for the future development of novel materials with tailored functionalities for a wide range of applications, from catalysis to molecular sensing and beyond. Further research is needed to fully explore and document the potential of this specific compound in materials science.

Structure Activity Relationship Sar and Rational Design in Pyridin 4 Ylmethanamine Hydrochloride Derivatives

Impact of Substituent Effects on Pyridine (B92270) Ring Systems

The pyridine ring is a cornerstone of many pharmaceuticals, largely due to its ability to form hydrogen bonds, its aqueous solubility, and its capacity for substitution at multiple positions. nih.govrsc.org The electronic properties of this ring are highly sensitive to the nature and position of its substituents, which in turn significantly impacts the biological activity of its derivatives. The nitrogen atom in the pyridine ring makes it more prone to nucleophilic substitution, typically at the C-2 and C-4 positions, compared to electrophilic substitution, which favors the C-3 position. nih.gov

The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyridine ring alters its electron density, basicity (pKa), and hydrogen bonding capacity. nih.govresearchgate.net For instance, the nitrogen of the pyridine moiety in derivatives of pyridin-4-ylmethanamine has been shown to form a crucial hydrogen bond with active site residues of target enzymes, such as asparagine 297 in Cytochrome P450 2A6 (CYP2A6). nih.gov The strength of this interaction can be modulated by substituents. Electron-donating groups can increase the electron density on the ring and the basicity of the pyridine nitrogen, potentially strengthening this hydrogen bond. Conversely, electron-withdrawing groups decrease the basicity, which may weaken such interactions. nih.gov

Research on various pyridine derivatives has demonstrated clear SAR trends. Studies on antiproliferative agents found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups enhanced activity, whereas halogen atoms or other bulky groups tended to decrease it. nih.gov For example, increasing the number of -OMe groups on a pyridine derivative from two to four significantly lowered its IC₅₀ value, indicating greater potency. nih.gov This highlights that both the electronic effect and the steric profile of substituents are critical determinants of biological activity.

Table 1: Effect of Pyridine Ring Substituents on Antiproliferative Activity

| Derivative | Number of -OMe Groups | IC₅₀ (μM) |

|---|---|---|

| 1 | 2 | >50 |

| 2 | 3 | 12 |

| 3 | 4 | <25 |

| 4 | 6 | 1.0 |

Data sourced from a study by Zheng et al. (2014) as cited in related research. nih.gov

Strategic Modifications for Enhanced Selectivity and Potency

The rational design of pyridin-4-ylmethanamine hydrochloride derivatives often involves strategic modifications to optimize their interaction with a specific biological target, thereby enhancing potency and selectivity. A prime example is the development of specific inhibitors for CYP2A6, the primary enzyme responsible for metabolizing nicotine. nih.gov

In the pursuit of potent and selective CYP2A6 inhibitors, researchers have used 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as lead compounds. nih.gov A systematic SAR study was conducted by adding a methyl group to each available position on the pyridine ring to identify the most favorable site for further modification. nih.gov This investigation revealed that substitution at the 4-position of the pyridine ring was key to increasing inhibitory potency. nih.govnih.gov

This discovery led to the synthesis of a series of analogs with various substituents at the 4-position. The resulting compounds were evaluated for their inhibitory concentration (IC₅₀), selectivity against other CYP enzymes, and metabolic stability. This targeted approach successfully produced lead compounds with significantly improved characteristics. For instance, while an initial analog showed an IC₅₀ of 0.055 mM, further modifications at the 4-position yielded compounds with IC₅₀ values as low as 0.017 mM and a much longer metabolic half-life. nih.govnih.gov This demonstrates a successful application of rational design, where identifying a key modification site allows for focused chemical synthesis to dramatically improve a compound's therapeutic potential. nih.gov

Table 2: Potency of Pyridine Methanamine Derivatives as CYP2A6 Inhibitors

| Compound | Modification | IC₅₀ (mM) | Half-life |

|---|---|---|---|

| 4g | Primary Analogue | 0.055 | Not Specified |

| 6i | Optimized 4-position substitution | 0.017 | >120 min |

Conformational Analysis and Its Implications for Molecular Interactions

The three-dimensional conformation of a molecule is crucial as it dictates how the molecule fits into and interacts with its biological target. For pyridin-4-ylmethanamine derivatives, the rotational freedom around the bond connecting the aminomethyl group to the pyridine ring allows the molecule to adopt various conformations. The preferred conformation can be influenced by intramolecular interactions, such as hydrogen bonds, and steric hindrance from substituents. researchgate.net

Studies on related pyridine derivatives, such as pyridin-2-yl guanidines, have shown that intramolecular hydrogen bonding can exert significant conformational control. researchgate.net For example, a hydrogen bond between the pyridine nitrogen and protons on the side chain can lock the molecule into a specific conformation, changing the dihedral angle between the ring and the side chain by as much as 180 degrees compared to its protected analogues. This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor and can present the key interacting groups in an optimal orientation. researchgate.net

The specific spatial arrangement of the pyridine nitrogen and the amine group is critical for target binding. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the amine group to act as a hydrogen bond donor or engage in ionic interactions are central to the binding modes of many pyridin-4-ylmethanamine derivatives. Therefore, understanding the conformational preferences and the energy barriers between different rotational states is essential for designing molecules that can adopt the bioactive conformation required for potent and selective target engagement.

Advanced Analytical and Spectroscopic Characterization of Pyridin 4 Ylmethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Pyridin-4-ylmethanamine hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of the compound.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In Pyridin-4-ylmethanamine hydrochloride, the protonation of the aminomethyl group and the pyridine (B92270) nitrogen (depending on the solvent and pH) significantly influences the chemical shifts compared to its free base form, 4-(aminomethyl)pyridine.

The ¹H NMR spectrum of the free base, 4-(aminomethyl)pyridine, typically shows distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. chemicalbook.com The protons on the pyridine ring appear as two sets of doublets, corresponding to the protons at positions 2,6 and 3,5. The methylene (B1212753) protons (-CH₂) adjacent to the pyridine ring and the amine protons (-NH₂) of the aminomethyl group also produce characteristic signals. chemicalbook.com

For Pyridin-4-ylmethanamine hydrochloride, the spectrum is expected to show downfield shifts for the pyridine and methylene protons due to the electron-withdrawing effect of the protonated amine group (-CH₂NH₃⁺). The aromatic protons on the pyridine ring are typically observed in the range of δ 8.5-7.4 ppm. chemicalbook.com The methylene protons of the aminomethyl group usually appear as a singlet around δ 3.9 ppm. chemicalbook.com The protons of the ammonium (B1175870) group can be observed as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for 4-(Aminomethyl)pyridine chemicalbook.com Note: Data is for the free base. Shifts for the hydrochloride salt will be influenced by protonation.

| Assignment | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO | Multiplicity |

|---|---|---|---|

| Pyridine H-2, H-6 | 8.538 | 8.60 | Doublet |

| Pyridine H-3, H-5 | 7.252 | 7.41 | Doublet |

| Methylene (-CH₂) | 3.898 | 3.83 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the molecular formula and identification of isomeric structures.

The ¹³C NMR spectrum of Pyridin-4-ylmethanamine hydrochloride will display signals corresponding to the carbons of the pyridine ring and the methylene carbon of the aminomethyl group. The chemical shifts of the pyridine carbons are characteristic, with the carbon atom attached to the nitrogen (C4) appearing at a different field compared to the others. researchgate.net The formation of the hydrochloride salt leads to changes in the electron density around the pyridine ring and the aminomethyl group, affecting the chemical shifts of the associated carbon atoms. The carbon atoms in the pyridine ring of related structures typically resonate in the range of δ 120-160 ppm. rsc.org The methylene carbon signal is expected in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Pyridin-4-ylmethanamine Hydrochloride

| Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| Pyridine C-4 (ipso-carbon) | 155 - 160 |

| Pyridine C-2, C-6 | 148 - 152 |

| Pyridine C-3, C-5 | 120 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov For Pyridin-4-ylmethanamine hydrochloride, with a molecular formula of C₆H₉ClN₂, the expected molecular weight is approximately 144.60 g/mol . nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govkuleuven.be This is particularly useful for analyzing complex mixtures or for purifying a compound while confirming its identity. In the context of Pyridin-4-ylmethanamine hydrochloride, LC-MS can be used to assess the purity of a sample and to identify any synthesis byproducts or degradation products. nih.gov The compound is first passed through an LC column to separate it from other components before being introduced into the mass spectrometer for analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like Pyridin-4-ylmethanamine hydrochloride. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase and directed into the mass analyzer.

For Pyridin-4-ylmethanamine hydrochloride, the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [C₆H₈N₂ + H]⁺, at a mass-to-charge ratio (m/z) of approximately 109.1. Fragmentation of this molecular ion can provide structural information. mdpi.com Common fragmentation pathways for such pyridine derivatives may involve the cleavage of the bond between the methylene group and the pyridine ring, leading to characteristic fragment ions. nih.gov Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. biosynth.com The IR spectrum of Pyridin-4-ylmethanamine hydrochloride will exhibit characteristic absorption bands that confirm the presence of the pyridine ring, the aminomethyl group (as an ammonium salt), and the C-H bonds.

The formation of the hydrochloride salt causes significant changes in the IR spectrum compared to the free base, particularly in the N-H stretching region. pw.edu.pl The spectrum of the hydrochloride salt is expected to show broad absorption bands in the 3200-2800 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). The aromatic C-H stretching vibrations of the pyridine ring typically appear just above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. pw.edu.pl The presence of these bands confirms the aromatic nature of the pyridine moiety.

Table 3: Key IR Absorption Bands for Pyridin-4-ylmethanamine Hydrochloride

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) |

| C-H Stretch (Aromatic) | 3150 - 3000 |

| C-H Stretch (Aliphatic -CH₂) | 2950 - 2850 |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are indispensable in the analysis of Pyridin-4-ylmethanamine hydrochloride and its derivatives, providing robust methods for purity assessment, separation of complex mixtures, and monitoring of reaction progress. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are routinely employed, each offering distinct advantages in terms of resolution, speed, and applicability. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity verification of Pyridin-4-ylmethanamine hydrochloride. researchgate.net It offers high resolution and sensitivity, making it suitable for detecting and quantifying trace impurities. researchgate.net Reversed-phase (RP-HPLC) is the most common mode used for pyridine derivatives, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. ijper.orgjuniperpublishers.com

The separation of hydrophilic compounds like pyridines can be challenging, often requiring careful optimization of the mobile phase, including pH control and the use of specific buffers, to achieve good peak shape and resolution. helixchrom.comhelixchrom.com For instance, methods have been developed for pyridine and its isomers using mobile phases containing acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure proper retention and elution. helixchrom.comsielc.com The selection of the detector is crucial; a UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the pyridine ring, such as 254 nm, to ensure high sensitivity. juniperpublishers.com The validation of an HPLC method as per ICH guidelines ensures its accuracy, precision, linearity, and robustness for routine quality control. researchgate.netijper.org

Table 1: Examples of HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analyte(s) | Ceftazidime & Pyridine | Imipramine HCl & Intermediates | 4-Amino-2-chloropyridine |

| Column | Atlantis dC18 (150 x 4.6 mm, 5µm) | Inertsil ODS-3 C18 | Primesep 100 (150 x 4.6 mm, 5µm) |

| Mobile Phase | A: 0.02M Sodium Acetate (pH 7.0) B: Acetonitrile (60:40 v/v) | A: 0.1% OPA (pH 3.2) B: Acetonitrile | A: Water B: Acetonitrile Buffer: Sulfuric Acid | | Elution Mode | Isocratic | Gradient | Gradient | | Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified | | Detection | UV at 254 nm | UV at 220 nm | UV | | Reference | juniperpublishers.com | ijper.org | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements over conventional HPLC. monadlabtech.comgmpinsiders.com UPLC technology utilizes columns packed with sub-2-micron particles, which, combined with instrumentation that can operate at much higher pressures (often exceeding 1,000 bar), leads to markedly enhanced performance. monadlabtech.comsepscience.com

The primary advantages of UPLC for the analysis of Pyridin-4-ylmethanamine hydrochloride and its derivatives are increased resolution, speed, and sensitivity. monadlabtech.comgmpinsiders.comsepscience.com The superior resolving power allows for better separation of the main compound from closely related impurities, which is critical for accurate purity determination. sepscience.com Analysis times can be reduced by up to a factor of ten compared to HPLC, significantly increasing throughput in research and quality control environments. sepscience.com Furthermore, the sharper and narrower peaks generated by UPLC lead to greater peak heights and thus higher sensitivity, making it ideal for detecting trace-level analytes. sepscience.com The reduced peak width also means lower solvent consumption per analysis, leading to cost savings and environmental benefits. sepscience.com UPLC is particularly advantageous in complex sample analysis where high resolution and sensitivity are paramount. monadlabtech.com

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 50 - 350 bar (approx. 725 - 5,000 psi) | Up to 1,000 - 1,200 bar (approx. 15,000 psi) |

| Resolution | Standard | Higher, sharper peaks |

| Analysis Speed | Slower | Up to 10x faster |

| Sensitivity | Good | Enhanced |

| Solvent Consumption | Higher | Lower |

| Reference | monadlabtech.comgmpinsiders.comsepscience.com | monadlabtech.comgmpinsiders.comsepscience.com |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for the qualitative analysis of Pyridin-4-ylmethanamine hydrochloride and its derivatives. It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for a larger-scale separation by column chromatography. ptfarm.pl

In TLC, a stationary phase, typically silica gel coated on a glass or aluminum plate, is used. ptfarm.pl182.160.97 The sample is spotted onto the plate, which is then developed in a sealed chamber containing a specific solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases; more polar compounds generally have a stronger affinity for the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. reddit.com The Rf value is a key parameter used for identification and is defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ictsl.net Visualization of the separated spots can be achieved using UV light (if the compounds are UV-active) or by staining with a chemical reagent. 182.160.97

Table 3: TLC Systems for Analysis of Pyridine Derivatives

| Application | Stationary Phase | Mobile Phase (Eluent) | Visualization | Observed Rf Values | Reference |

|---|---|---|---|---|---|

| Reaction Monitoring | Silica Gel | n-Butanol : Acetic Acid : Water | Not Specified | Multiple spots for degradation products | ptfarm.pl |

| Reaction Monitoring | Silica Gel | Petroleum Ether : Ethyl Acetate (19:1) | UV, Vanillin | Rf = 0.18 - 0.38 for various pyrrole derivatives | rsc.org |

| Analysis of Basic Drugs | KOH-impregnated Silica Gel | Cyclohexane : Toluene : Diethylamine (75:15:10) | Not Specified | Not Specified | 182.160.97 |

| Separation of Ampicillin | Silanised Silica Gel | Ammonium Acetate (pH 5.0) : Acetone (90:10) | Not Specified | Not Specified | 182.160.97 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For Pyridin-4-ylmethanamine hydrochloride and its derivatives, single-crystal X-ray diffraction provides unambiguous information on molecular geometry, conformation, and the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. nih.govnih.gov

Table 4: Crystallographic Data for Representative Pyridinium (B92312) Salts

| Parameter | [C₁₅H₁₈NO]⁺·Br⁻ | (C₁₈H₁₈N₄)²⁺ · 2BF₄⁻ |

|---|---|---|

| Compound Name | 4-Methyl-1-(3-phenoxypropyl)pyridinium bromide | A Dicationic Pyridinium Salt |

| Formula | C₁₅H₁₈BrNO | C₃₆H₃₆B₂F₈N₈ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 12.9806 (10) | 16.903 (3) |

| b (Å) | 7.2185 (6) | 14.120 (3) |

| c (Å) | 15.3533 (12) | 16.745 (3) |

| β (˚) | 100.283 (3) | 108.730 (5) |

| Volume (ų) | 1414.0 (2) | 3784.7 (13) |

| Z (Formula units/cell) | 4 | 4 |

| Key Interactions | C—H···Br hydrogen bonds, offset π–π stacking | Hydrogen bond to N4 observed |

| Reference | nih.gov | rsc.org |

Computational Chemistry and Theoretical Investigations of Pyridin 4 Ylmethanamine Hydrochloride Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pyridin-4-ylmethanamine hydrochloride, docking studies are instrumental in elucidating its potential interactions with biological targets, such as enzymes and receptors. As a precursor for various derivatives, understanding the binding mode of the parent compound can guide the design of more potent and selective inhibitors.

For instance, derivatives of Pyridin-4-ylmethanamine have been investigated as inhibitors of enzymes like Leishmania CYP51 and CYP5122A1. A hypothetical docking study of Pyridin-4-ylmethanamine hydrochloride into the active site of a target protein would typically involve preparing the 3D structures of both the ligand and the protein, followed by a search algorithm to explore possible binding poses. Scoring functions are then used to rank these poses based on their predicted binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonding: The primary amine and the pyridine (B92270) nitrogen of the ligand can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site.

Pi-Pi Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The hydrochloride salt form of the molecule imparts a positive charge, which can lead to favorable electrostatic interactions with negatively charged residues such as aspartate and glutamate.

A typical output from a docking simulation would include the binding energy, which is an estimate of the binding affinity, and a visual representation of the binding pose.

| Parameter | Description | Hypothetical Value for Pyridin-4-ylmethanamine hydrochloride |

| Binding Energy (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -6.5 |

| Interacting Residues | Amino acids in the target's active site that form bonds with the ligand. | TYR112, ASP234, PHE237 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the target. | 2 (with ASP234, TYR112) |

| Pi-Pi Interactions | Aromatic stacking interactions between the ligand and protein residues. | 1 (with PHE237) |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For Pyridin-4-ylmethanamine hydrochloride, MD simulations can reveal its conformational flexibility and the stability of its interactions with a target protein or solvent over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time.

A typical MD simulation of a Pyridin-4-ylmethanamine hydrochloride-protein complex would be conducted in a simulated physiological environment, including water molecules and ions. The simulation would be run for a duration of nanoseconds to microseconds, allowing for the observation of:

Conformational Changes: The simulation can show how the ligand and the protein's active site adapt to each other upon binding.

Stability of Interactions: The persistence of key interactions, such as hydrogen bonds observed in docking studies, can be monitored throughout the simulation.

Solvent Effects: The role of water molecules in mediating or competing with ligand-protein interactions can be assessed.

Analysis of the MD trajectory can yield valuable information, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of molecules, providing insights into their reactivity, spectroscopic properties, and intermolecular interactions. For Pyridin-4-ylmethanamine hydrochloride, QM methods such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock can be used to calculate a variety of molecular properties.

These calculations can determine:

Optimized Geometry: The most stable 3D arrangement of the atoms in the molecule.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These are crucial for understanding the molecule's reactivity and interaction with other molecules.

Spectroscopic Properties: Predictions of NMR, IR, and UV-Vis spectra that can be compared with experimental data to validate the computational model.

For example, calculating the electrostatic potential surface can reveal the electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule, which are key determinants of its interaction with a biological target.

| QM Property | Description | Significance for Pyridin-4-ylmethanamine hydrochloride |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons. | Indicates potential for charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding orientation in polar environments. |

Predictive Modeling for Structure-Activity Relationship Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study would require a dataset of Pyridin-4-ylmethanamine derivatives with varying structures and measured activities, the principles can be described.

A QSAR model for a series of Pyridin-4-ylmethanamine analogs would involve:

Data Collection: Gathering a set of molecules with known biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule, which are numerical representations of their structural, physicochemical, and electronic properties.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.